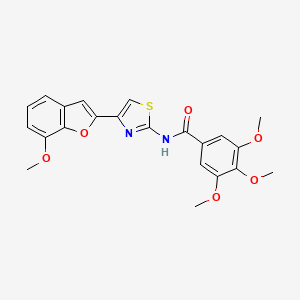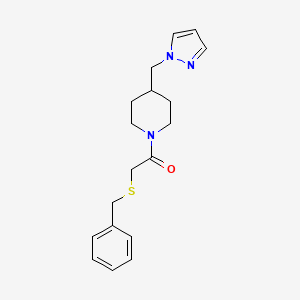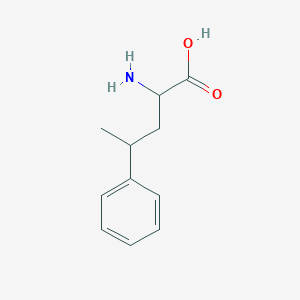![molecular formula C14H17N3O3S B2545778 6-Amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-4-pyrimidinone CAS No. 838850-39-8](/img/structure/B2545778.png)
6-Amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-4-pyrimidinone
Übersicht
Beschreibung
The compound 6-Amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-4-pyrimidinone is a derivative of aminopyrimidine, which is a class of compounds known for their presence in nucleic acids and biological significance. Although the specific compound is not directly studied in the provided papers, the papers do offer insights into the behavior of structurally related aminopyrimidine derivatives.
Synthesis Analysis
The synthesis of aminopyrimidine derivatives is not explicitly detailed in the provided papers. However, the papers discuss the crystal structures of related compounds, which suggests that the synthesis of such compounds typically involves the formation of pyrimidine rings and subsequent functionalization with various substituents, such as sulfanyl, methyl, and benzyl groups .
Molecular Structure Analysis
The molecular structure of aminopyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can be protonated at one of the nitrogens. This protonation is key to the formation of hydrogen-bonded motifs, such as the R22(8) motif observed in the crystal structures of pyrimethaminium benzenesulfonate monohydrate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate . These motifs are crucial for the stability and packing of the crystals.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of this compound. However, they do mention the reactivity of aminopyrimidine derivatives with sulfonate and carboxylate groups, leading to the formation of hydrogen-bonded complexes. These interactions are indicative of the potential reactivity of the compound with similar functional groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of aminopyrimidine derivatives can be inferred from their crystal structures. The presence of hydrogen bonding and aromatic pi-pi interactions suggests that these compounds have a propensity for forming stable solid-state structures. The polymorphism observed in 4-amino-1-benzyl-2-(methylsulfanyl)pyrimidin-6(1H)-one indicates that slight changes in the molecular structure can lead to significant differences in the crystal packing and physical properties .
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Applications
- Novel pyrazole derivatives, including those related to the core structure of 6-Amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-4-pyrimidinone, have been synthesized and shown to possess significant antimicrobial and anticancer activities. These compounds were found to exhibit higher anticancer activity compared to reference drugs like doxorubicin, highlighting their potential in drug development (Hafez, El-Gazzar, & Al-Hussain, 2016).
Synthesis and Structural Analysis
- The compound has been involved in the synthesis and structural elucidation of various chemical entities. For instance, its derivatives have been used to grow nonlinear optical organic crystals through slow evaporation techniques. These studies offer insights into the molecular structure and properties, aiding the development of materials with specific optical characteristics (Dhandapani, Manivarman, & Subashchandrabose, 2017).
Antiviral Activity
- Research into pyrimidinone derivatives, including those structurally related to this compound, has demonstrated antiviral activities. These compounds have been evaluated for their efficacy against various viruses, including the human immunodeficiency virus (HIV), showcasing their potential as antiviral therapeutics (Holý et al., 2002).
Novel Synthetic Approaches
- Innovative synthetic methods have been developed for compounds related to this compound. These approaches facilitate the creation of complex molecules with potential biological activities, contributing to the fields of medicinal chemistry and drug design (Abdelrazek, Gomha, Farghaly, & Metz, 2019).
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to interact with multiple receptors, indicating a broad spectrum of biological activities .
Biochemical Pathways
Similar compounds have been found to influence a variety of biological activities, suggesting that multiple pathways could be affected .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound could have diverse effects at the molecular and cellular level .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidenepyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-19-10-4-3-9(7-11(10)20-2)5-6-17-12(15)8-13(18)16-14(17)21/h3-4,7-8H,5-6,15H2,1-2H3,(H,16,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQGOJCZGYSRSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=CC(=O)NC2=S)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-ethylpiperazine-1-carbonyl)-1-(3-methoxypropyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2545695.png)
![(4-Methoxyphenyl)[8-(2-pyrimidinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone](/img/structure/B2545697.png)
![2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanoethyl)acetamide](/img/structure/B2545698.png)
![N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)thio]acetamide](/img/structure/B2545699.png)

![1,3-dichloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2545701.png)

![N1-(3-chloro-4-fluorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2545703.png)



![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-methylbenzamide hydrochloride](/img/structure/B2545712.png)

![7H-Pyrrolo[2,3-D]pyrimidine-2-carboxylic acid](/img/structure/B2545715.png)